molecular formula C9H15N3O B7459225 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide

2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide

Katalognummer B7459225
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: HUSLNNRGSZMRHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide, also known as DEA or N,N-diethyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, is a chemical compound that has gained attention in scientific research due to its potential use as an analgesic and anti-inflammatory agent. The compound was first synthesized in the 1960s, and since then, it has been studied extensively for its pharmacological properties.

Wirkmechanismus

The exact mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that are involved in inflammation and pain. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, and it has also been shown to have anticonvulsant and antipyretic effects. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several potential future directions for research involving 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to determine its potential use in the treatment of other conditions, such as chronic pain and inflammation. Finally, studies could be conducted to determine the optimal dosages and administration routes for 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide.

Synthesemethoden

2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with diethylamine. Other methods involve the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate, followed by the reaction of the resulting intermediate with diethylamine.

Wissenschaftliche Forschungsanwendungen

2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been studied for its potential use as an analgesic and anti-inflammatory agent. In animal studies, it has been shown to reduce pain and inflammation, and it has also been shown to have anticonvulsant and antipyretic effects. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Eigenschaften

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-4-10-9(13)6-12-8(3)5-7(2)11-12/h5H,4,6H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSLNNRGSZMRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.